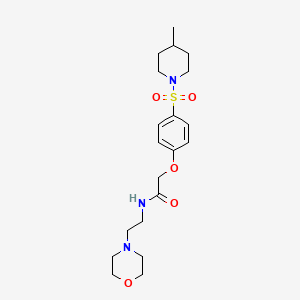
N-cyclopentyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, there are also some limitations associated with this compound. For example, it has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and infectious diseases. Finally, more research is needed to optimize the synthesis method and improve the efficiency of the production of this compound.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-nitropyridine and 2-cyclopentylideneacetonitrile in the presence of a base. The resulting product is then reacted with chloroacetyl chloride and sodium azide to yield this compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells.
Propriétés
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-12(8-9-14(16)20-13-5-1-2-6-13)18-21-17(22-26-18)15-7-3-4-10-19-15/h3-4,7-11,13,20H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANSWISTGZPVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
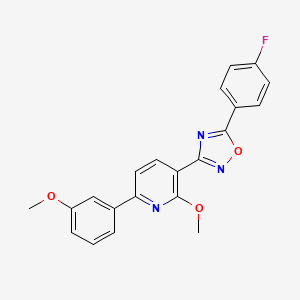
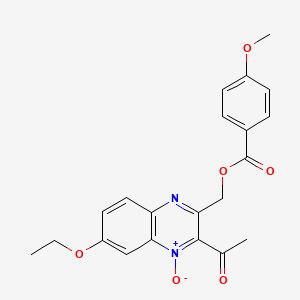
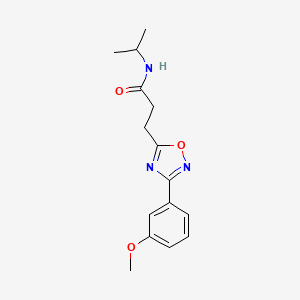
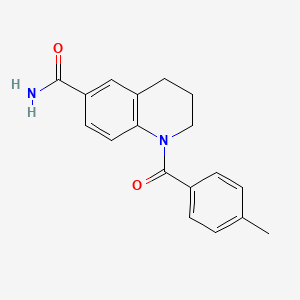
![3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)
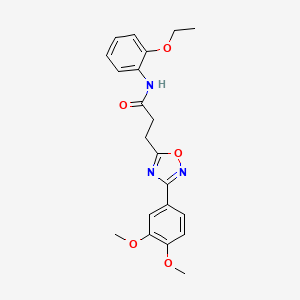
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)
![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
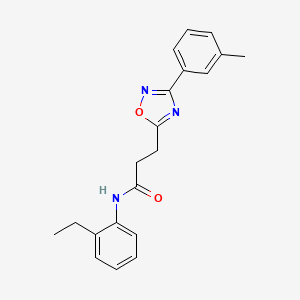

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)
